5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide
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Overview
Description
5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine moiety fused with a phenyl ring, which is further connected to a furan-2-carboxamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide typically involves the construction of the thiazolo[5,4-b]pyridine core followed by the introduction of the furan-2-carboxamide group. One common method involves the annulation of a thiazole ring to a pyridine derivative. For instance, a solution of 3-bromo-N-[4-chloro-5H-1,2,3-dithiazol-5-ylidene]pyridin-2-amine in the presence of copper iodide in dry pyridine can be heated under microwave irradiation at 115°C for 30 minutes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted synthesis can be scaled up with appropriate modifications to the reactor design and process parameters.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Industry: The compound is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide involves its interaction with specific molecular targets. For instance, as a histamine H3 receptor antagonist, it binds to the receptor and inhibits its activity, which can modulate various physiological processes . The compound’s anticancer properties are attributed to its ability to interfere with cell proliferation pathways, leading to cell cycle arrest and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure and exhibit a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties.
Furan-2-carboxamides: Compounds with this functional group are known for their diverse pharmacological effects.
Uniqueness
5-bromo-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)furan-2-carboxamide is unique due to the combination of its thiazolo[5,4-b]pyridine and furan-2-carboxamide moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
5-bromo-N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10BrN3O2S/c18-14-8-7-13(23-14)15(22)20-11-5-3-10(4-6-11)16-21-12-2-1-9-19-17(12)24-16/h1-9H,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXYLYUFBUOJQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(O4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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